molecular formula C11H9BrS B14520922 2-(Bromomethyl)-3-phenylthiophene CAS No. 62403-25-2

2-(Bromomethyl)-3-phenylthiophene

Cat. No.: B14520922
CAS No.: 62403-25-2
M. Wt: 253.16 g/mol
InChI Key: PESWMVOMFSXZOB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-phenylthiophene is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing five-membered aromatic rings. This compound is characterized by the presence of a bromomethyl group attached to the second carbon of the thiophene ring and a phenyl group attached to the third carbon. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-phenylthiophene typically involves the bromomethylation of 3-phenylthiophene. One common method is the reaction of 3-phenylthiophene with formaldehyde and hydrobromic acid. The reaction is carried out under acidic conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-phenylthiophene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenyl group can undergo reduction reactions to form cyclohexyl derivatives.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include cyclohexyl derivatives.

Scientific Research Applications

2-(Bromomethyl)-3-phenylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-phenylthiophene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of oxidation, leading to the formation of sulfoxides or sulfones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-3-phenylthiophene is unique due to the presence of both a bromomethyl group and a phenyl group on the thiophene ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

62403-25-2

Molecular Formula

C11H9BrS

Molecular Weight

253.16 g/mol

IUPAC Name

2-(bromomethyl)-3-phenylthiophene

InChI

InChI=1S/C11H9BrS/c12-8-11-10(6-7-13-11)9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

PESWMVOMFSXZOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=C2)CBr

Origin of Product

United States

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